molecular formula C8H7ClF2O2S B1453940 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride CAS No. 1248002-37-0

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride

Cat. No. B1453940
M. Wt: 240.66 g/mol
InChI Key: PGXQRTXZBPKGSN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1248002-37-0 . It has a molecular weight of 240.66 and its molecular formula is C8H7ClF2O2S . The IUPAC name for this compound is 1-(2,4-difluorophenyl)ethanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is 1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides : The compound is used in the synthesis of functional aromatic multisulfonyl chlorides, which are essential for creating complex molecular structures. These structures include derivatives like 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone and related compounds through a sequence of reactions involving oxidative chlorination as a key step. These compounds serve as fundamental building blocks in developing dendritic and other sophisticated organic molecules, highlighting the compound's utility in advancing synthetic organic chemistry (Percec et al., 2001).

  • Applications in Polymer Science : Another area of application involves the synthesis and functionalization of poly(ether sulfones) based on similar compounds. Through polycondensation and modification reactions, these materials are tailored for specific properties, showcasing the compound's role in developing advanced materials with potential applications in filtration, membranes, and other high-performance polymer applications (Kricheldorf et al., 2002).

  • Novel Synthesis Methods : Research on new synthesis methods for sulfonyl chlorides, which are pivotal in producing detergents, pharmaceuticals, and other chemicals, also highlights the importance of sulfonyl chloride derivatives. These methods aim to improve the efficiency and yield of sulfonyl chlorides, underscoring the broader chemical significance and utility of such compounds in industrial chemistry (Lezina et al., 2011).

  • Chemical Stability and Reactivity : The stability and reactivity of sulfonyl chloride derivatives make them suitable for creating heterocyclic pentafluorophenyl sulfonate esters. These esters serve as stable alternatives to sulfonyl chlorides for synthesizing sulfonamides, indicating the compound's relevance in developing novel reagents and intermediates for organic synthesis (Bornholdt et al., 2009).

Safety And Hazards

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is classified as a corrosive solid, acidic, organic, N.O.S. (Not Otherwise Specified) under UN3261 8/ PG III . The GHS pictogram indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P261, P280, P301+330+331, P302+352, P305+351+338, and P310 , which provide guidance on how to handle and work with the substance safely.

properties

IUPAC Name

1-(2,4-difluorophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQRTXZBPKGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride

CAS RN

1248002-37-0
Record name 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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